2-{3-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-2-azaspiro[4.4]nonane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-2-azaspiro[4.4]nonane-1,3-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a chlorophenyl group, a hydroxypiperidino moiety, and a spiro nonane-dione framework makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-2-azaspiro[4.4]nonane-1,3-dione typically involves multiple steps:
Formation of the Piperidino Intermediate: The initial step involves the synthesis of the piperidino intermediate. This can be achieved by reacting 4-chlorobenzaldehyde with piperidine in the presence of a suitable catalyst under reflux conditions.
Oxopropylation: The next step involves the introduction of the oxopropyl group. This is typically done by reacting the piperidino intermediate with an oxopropylating agent such as 3-chloropropionyl chloride in the presence of a base like triethylamine.
Spirocyclization: The final step is the formation of the spiro linkage. This is achieved by reacting the oxopropylated intermediate with a suitable spirocyclizing agent under controlled conditions to form the desired spiro compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed on the carbonyl groups to form alcohols.
Substitution: The chlorophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the synthesis of spirocyclic compounds, which are of interest due to their unique three-dimensional shapes and potential biological activities.
Biology
In biological research, this compound can be used as a probe to study the interactions of spiro compounds with biological macromolecules. Its structural features allow it to interact with various enzymes and receptors, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound have shown potential as therapeutic agents. The presence of the chlorophenyl and hydroxypiperidino groups suggests that it could interact with central nervous system receptors, making it a candidate for the development of drugs targeting neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its spiro structure can impart rigidity and stability to polymers, making it useful in the production of high-performance materials.
Mechanism of Action
The mechanism of action of 2-{3-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-2-azaspiro[4.4]nonane-1,3-dione involves its interaction with specific molecular targets. The chlorophenyl group can interact with aromatic binding sites on proteins, while the hydroxypiperidino moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-{3-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-2-azaspiro[4.4]nonane-1,3-dione stands out due to the presence of the hydroxypiperidino group, which can enhance its interaction with biological targets. Additionally, the specific arrangement of functional groups in this compound can lead to unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H27ClN2O4 |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
2-[3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C22H27ClN2O4/c23-17-5-3-16(4-6-17)22(29)10-13-24(14-11-22)18(26)7-12-25-19(27)15-21(20(25)28)8-1-2-9-21/h3-6,29H,1-2,7-15H2 |
InChI Key |
UOBXXDLUHIWISB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)CCC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.